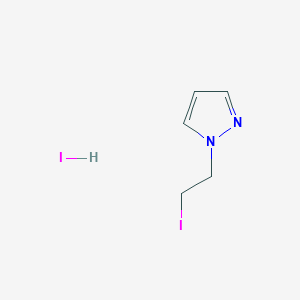

1-(2-Iodoethyl)pyrazole;hydroiodide

Description

Historical Trajectory and Evolution of Pyrazole (B372694) Research

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first gave the term "pyrazole" to this class of compounds. wikipedia.orgmdpi.com Shortly after, in 1889, the first synthesis of pyrazole was achieved by Eduard Buchner. mdpi.comglobalresearchonline.net A classic and significant method for pyrazole synthesis was later developed by German chemist Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) and diazomethane. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.orgnih.gov

Early research, such as the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), laid the groundwork for accessing substituted pyrazoles. wikipedia.orgyoutube.com This method's simplicity and the stability of the resulting aromatic compounds contributed to the extensive study of pyrazoles over the years. youtube.com Over the past few decades, interest in pyrazole chemistry has surged, driven by the discovery of the diverse and fascinating properties of its derivatives. mdpi.com This has led to the development of more advanced and environmentally friendly synthesis methods, including those utilizing microwave assistance, ultrasound, and various catalysts. tsijournals.com

Pyrazole Ring System: Structural Attributes and Aromaticity

The pyrazole ring is a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms. nih.govbritannica.com It is an aromatic system with a delocalized 6π-electron cloud, rendering it a stable structure. chemicalbook.com The planarity of the ring has been confirmed by X-ray crystallography. wikipedia.org

The pyrazole molecule possesses two distinct nitrogen atoms: one is a pyrrole-like nitrogen (N1) and the other is a pyridine-like nitrogen (N2). chemicalbook.com The lone pair of electrons on the pyrrole-like nitrogen is involved in the aromatic sextet, making it non-basic. chemicalbook.com Conversely, the lone pair on the pyridine-like nitrogen is in an sp² hybrid orbital in the plane of the ring and is responsible for the basic character of the molecule. nih.govchemicalbook.com This dual nature gives N-unsubstituted pyrazoles amphoteric properties, allowing them to act as both weak acids and weak bases. nih.govmdpi.com

Electronic Structure and Reactivity Profiles of the Pyrazole Nucleus

The presence of the two electronegative nitrogen atoms in the pyrazole ring significantly influences its electronic distribution and reactivity. chemicalbook.com The electron density is reduced at the C3 and C5 positions, making them electrophilic and susceptible to nucleophilic attack. chemicalbook.commdpi.com In contrast, the C4 position has the highest electron density, rendering it prone to electrophilic substitution reactions such as nitration, sulfonation, and halogenation. chemicalbook.comresearchgate.netresearchgate.net

The pyrazole ring itself is generally resistant to oxidation and reduction. chemicalbook.com However, substituents on the ring can be oxidized. chemicalbook.com The reactivity of the pyrazole nucleus can be modulated by the presence of substituents. Electron-withdrawing groups can increase the basicity of the ring, while electron-donating groups at the C3 position have also been shown to increase basicity. mdpi.com In the presence of a strong base, deprotonation can occur at the C3 position, potentially leading to ring opening. chemicalbook.com Protonation in a strong acid medium leads to the formation of a pyrazolium (B1228807) cation, which directs electrophilic substitution to the C3 position rather than the C4 position. chemicalbook.com

Tautomeric Equilibria in Pyrazole Derivatives

A key feature of pyrazole chemistry is the phenomenon of tautomerism, where the molecule can exist in different isomeric forms that can interconvert. nih.govencyclopedia.pub In unsubstituted pyrazole, a rapid proton exchange between the two nitrogen atoms results in a mixture of two identical tautomers. nih.gov This intermolecular process has a relatively low energy barrier. nih.govencyclopedia.pub

For substituted pyrazoles, different tautomeric forms can exist, and their relative stability is influenced by various factors, including the nature and position of the substituents, the solvent, and the temperature. nih.govencyclopedia.pubresearchgate.net For instance, in the case of 3(5)-substituted pyrazoles, an equilibrium exists between the 3-substituted and 5-substituted tautomers. nih.gov The presence of an electron-withdrawing group at the 3-position generally leads to a more stable tautomer. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for studying these tautomeric equilibria in solution. mdpi.com

Role of Pyrazole Scaffolds as Privileged Heterocycles in Chemical Sciences

Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry and organic synthesis due to their versatile chemical reactivity and broad spectrum of biological activities. globalresearchonline.netnih.govnih.govmdpi.com Their ability to be functionalized at various positions on the ring allows for the creation of a wide array of derivatives with diverse properties. mdpi.com

In organic synthesis, pyrazoles are valuable building blocks for the construction of more complex heterocyclic systems. mdpi.comresearchgate.net They can act as directing and transforming groups in chemical reactions. mdpi.com The differential reactivity of the ring positions (nucleophilic at N1, N2, and C4; electrophilic at C3 and C5) provides a platform for controlled chemical modifications. nih.govmdpi.com

The significance of pyrazoles extends to various industries. They are used in the manufacturing of dyes for textiles and leather. globalresearchonline.net In agriculture, certain pyrazole derivatives serve as fungicides and herbicides. wikipedia.orgnih.gov The wide-ranging applications underscore the importance of the pyrazole core in modern chemical sciences. globalresearchonline.nettsijournals.com

Research Focus on N-Substituted Pyrazoles, Exemplified by 1-(2-Iodoethyl)pyrazole;hydroiodide

N-substituted pyrazoles are a particularly important class of pyrazole derivatives where a substituent is attached to one of the ring nitrogen atoms. The introduction of a substituent at the N1 position can significantly alter the physical, chemical, and biological properties of the pyrazole ring system.

A key challenge in the synthesis of N-substituted pyrazoles is achieving regioselectivity, as direct N-alkylation of pyrazoles can often lead to a mixture of N1 and N2 substituted products. nih.gov Strategies such as using protecting groups, like the SEM (2-(trimethylsilyl)ethoxymethyl) group, have been developed to control the position of N-alkylation and enable the synthesis of specific isomers. nih.gov

The compound This compound is an example of an N-substituted pyrazole. This molecule features a 2-iodoethyl group attached to the N1 position of the pyrazole ring, and it is in the form of a hydroiodide salt. The presence of the iodoethyl group introduces a reactive site for further chemical transformations, making it a potentially useful intermediate in organic synthesis. The hydroiodide salt form suggests that the basic pyridine-like nitrogen of the pyrazole ring is protonated.

While specific research detailing the synthesis and applications of this compound is not extensively available in the provided search results, the general principles of N-alkylation of pyrazoles and the reactivity of iodo-substituted compounds are well-established. The iodo group is a good leaving group, making this compound susceptible to nucleophilic substitution reactions at the ethyl side chain. This could allow for the introduction of a wide variety of functional groups, further expanding its synthetic utility.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-iodoethyl)pyrazole;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2.HI/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSHFTFYFDOHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCI.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Involving 1 2 Iodoethyl Pyrazole Derivatives

Mechanistic Pathways of Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring itself can be achieved through several distinct mechanistic routes. These pathways often involve the reaction of a binucleophile, such as hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species.

A predominant method for pyrazole synthesis involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov This process is initiated by a nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the electrophilic carbon centers of the 1,3-dielectrophile. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining electrophilic center, and subsequent dehydration to form the aromatic pyrazole ring. nih.govnih.govresearchgate.net

The regioselectivity of this reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is a key consideration. For instance, the reaction of methylhydrazine with an acetylenic ketone results in the more nucleophilic methyl-substituted nitrogen attacking the triple bond via Michael addition, followed by intramolecular imine formation. nih.gov Conversely, with an aryl-substituted hydrazine, the less sterically hindered primary amine is the more nucleophilic center and initiates the attack. nih.gov Theoretical studies have been conducted to understand the structural and kinetic aspects of these reactions, considering different possible mechanistic routes initiated by the nucleophilic attack of either nitrogen atom of the hydrazine. researchgate.net

One specific example is the reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate, which proceeds through consecutive nucleophilic addition, intramolecular cyclization, and elimination steps to yield trifluoromethylated pyrazole derivatives. nih.gov

Oxidative cyclization presents an alternative strategy for pyrazole synthesis, often avoiding the need for pre-functionalized 1,3-dicarbonyl compounds. These reactions can proceed through various metal-catalyzed or metal-free pathways.

One notable example is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org This reaction is proposed to be initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. Another approach involves the iodine-catalyzed reaction of aldehyde hydrazones with electron-deficient olefins. nih.gov

More complex mechanisms involve the use of transition metals like titanium and palladium. For instance, a multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes has been developed for the synthesis of multisubstituted pyrazoles. nih.govresearchgate.net The key step in this transformation is a 2-electron oxidation-induced N-N bond coupling on the titanium center within a diazatitanacyclohexadiene intermediate. nih.govresearchgate.netrsc.org This process is thought to occur via an electrocyclic mechanism analogous to a Nazarov cyclization. nih.govresearchgate.net Similarly, palladium-catalyzed C-H oxidative C,N-cyclization of N-sulfonyl,C-homoallyl-hydrazones can lead to the formation of 5-vinylpyrazolines, which can then be aromatized to the corresponding pyrazoles. nih.gov

Radical-mediated pathways offer a powerful tool for the construction of the pyrazole skeleton under mild conditions. A visible-light-catalyzed tandem reaction of hydrazones and α-bromo ketones is a prime example. This process involves a radical addition followed by intramolecular cyclization to afford 1,3,5-trisubstituted pyrazoles in good to excellent yields. organic-chemistry.org

Another radical-based approach is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which is initiated by the formation of a hydrazonyl radical. organic-chemistry.org The subsequent cyclization and C=C bond cleavage lead to the formation of a broad range of pyrazole derivatives.

Detailed Mechanism of N-Alkylation Reactions on Pyrazole

Once the pyrazole ring is formed, further functionalization, such as N-alkylation, is often required. The N-alkylation of pyrazoles, including the introduction of a 1-(2-iodoethyl) group, is a critical transformation for the synthesis of many biologically active compounds and functional materials.

The N-alkylation of pyrazoles typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the pyrazole ring acts as the nucleophile, attacking an electrophilic carbon atom of an alkylating agent. In the case of synthesizing 1-(2-iodoethyl)pyrazole, an alkylating agent with a two-carbon chain and a good leaving group is required. The hydroiodide salt of 1-(2-iodoethyl)pyrazole suggests that the alkylation might be performed with a precursor like 1,2-diiodoethane (B146647) or a related species where one iodine atom is displaced by the pyrazole nucleophile.

The nature of the leaving group is paramount for the success of the reaction. Iodide is an excellent leaving group, facilitating the nucleophilic attack by the pyrazole nitrogen. The reaction of pyrazole with an alkyl halide, such as an iodoalkane, can lead to the formation of an N-alkyl pyrazolium (B1228807) salt, which can then be deprotonated to yield the neutral N-alkyl pyrazole. rrbdavc.org

In the context of unsymmetrical pyrazoles, the site of alkylation (N-1 versus N-2) is a crucial aspect. The regioselectivity is influenced by both steric and electronic factors. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom. mdpi.com For instance, in the N-alkylation of 3-methyl-5-phenyl-1H-pyrazole, the major product is the one where the alkyl group is attached to the nitrogen adjacent to the less bulky methyl group. mdpi.com

The regioselectivity of pyrazole N-alkylation is highly dependent on the reaction conditions, including the choice of solvent, base, and counterion.

Solvents: The polarity of the solvent can significantly impact the regioselectivity. In the alkylation of indazole, a benzopyrazole, a switch from a less polar solvent like THF to a more polar one like DMF can lead to a decrease in N-1 selectivity. beilstein-journals.org This is attributed to the ability of polar solvents to form solvent-separated ion pairs, which can diminish the directing effect of chelating groups or the influence of tight ion pair formation. beilstein-journals.org

Bases and Counterions: The choice of base and the resulting counterion play a crucial role in directing the alkylation. The use of different alkali metal hydrides (LiH, NaH, KH) and amide bases (NaNH2, NaHMDS, LDA) in THF has been shown to consistently favor the formation of the N-1 alkylated product in the case of a substituted indazole. beilstein-journals.org The nature of the cation can influence the formation of tight ion pairs, which can direct the alkylation to a specific nitrogen atom. For example, the use of cesium carbonate can promote high N-1 regioselectivity in certain cases. beilstein-journals.org

The development of catalyst-controlled alkylation methods is an active area of research. Engineered enzymes have been shown to catalyze the N-alkylation of pyrazoles with simple haloalkanes with unprecedented regioselectivity (>99%). nih.gov These enzymatic systems can be designed to produce either the N-1 or N-2 alkylated product, demonstrating regiodivergence. nih.gov

The following table summarizes the influence of various factors on the N-alkylation of pyrazoles:

| Factor | Influence on N-Alkylation | Research Findings |

| Leaving Group | A good leaving group (e.g., iodide) facilitates the nucleophilic attack by the pyrazole nitrogen. | The use of alkyl halides is a common method for N-alkylation. rrbdavc.org |

| Steric Hindrance | Alkylation generally occurs at the less sterically hindered nitrogen atom of an unsymmetrical pyrazole. mdpi.com | Alkylation of 3-methyl-5-phenyl-1H-pyrazole favors the nitrogen adjacent to the methyl group. mdpi.com |

| Solvent Polarity | Polar solvents can decrease regioselectivity by favoring solvent-separated ion pairs. beilstein-journals.org | A switch from THF to DMF in indazole alkylation reduces N-1 selectivity. beilstein-journals.org |

| Base/Counterion | The choice of base and counterion can direct the alkylation to a specific nitrogen through ion-pairing effects. beilstein-journals.org | Cesium carbonate and various hydride and amide bases in THF can promote high N-1 regioselectivity. beilstein-journals.org |

| Catalyst | Engineered enzymes can provide exceptional regioselectivity in pyrazole N-alkylation. nih.gov | Enzymatic systems have achieved >99% regioselectivity for both N-1 and N-2 alkylation. nih.gov |

Reactivity of Carbon-Iodine Bonds in Alkylpyrazole Systems

The carbon-iodine (C-I) bond in alkylpyrazole systems, such as in 1-(2-iodoethyl)pyrazole, is a key functional group that dictates the molecule's reactivity and potential for subsequent chemical transformations. The C-I bond is the weakest among the carbon-halogen bonds, making it a good leaving group in nucleophilic substitution and elimination reactions. This inherent reactivity is the foundation for a variety of synthetic applications.

The reactivity of the C-I bond is influenced by several factors, including the nature of the alkyl chain and the electronic properties of the pyrazole ring. The pyrazole ring, being an electron-rich aromatic system, can influence the electron density around the α- and β-carbons of the ethyl group, thereby affecting the rate and mechanism of reactions involving the C-I bond.

The labile nature of the C-I bond in 1-(2-iodoethyl)pyrazole and its derivatives makes it an excellent substrate for various cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most significant applications is in palladium-catalyzed cross-coupling reactions . These reactions, such as the Suzuki, Heck, and Sonogashira couplings, typically involve the reaction of the iodo-functionalized pyrazole with an organometallic reagent in the presence of a palladium catalyst. For instance, the Suzuki coupling would involve the reaction of 1-(2-iodoethyl)pyrazole with a boronic acid, while the Sonogashira coupling would utilize a terminal alkyne. These reactions are highly efficient for creating a diverse range of substituted pyrazoles with tailored electronic and steric properties. The general scheme for such a reaction involves the oxidative addition of the C-I bond to the palladium(0) catalyst, followed by transmetalation with the organometallic partner and reductive elimination to yield the coupled product and regenerate the catalyst.

Copper-catalyzed cross-coupling reactions also represent a valuable pathway for the functionalization of iodo-pyrazoles. nih.gov For example, the CuI-catalyzed coupling of 4-iodopyrazoles with alcohols has been demonstrated to be an effective method for the synthesis of 4-alkoxypyrazoles. nih.gov This type of reaction highlights the versatility of using different transition metal catalysts to achieve specific bond formations. While this example pertains to an iodopyrazole with the iodine on the ring, the principle can be extended to alkyl-iodide derivatives.

Furthermore, the iodoethyl group can participate in nucleophilic substitution reactions where the iodide is displaced by a variety of nucleophiles, such as amines, thiols, and cyanides, to introduce new functional groups onto the pyrazole scaffold. These reactions are fundamental in building more complex molecular architectures.

The following table summarizes some potential cross-coupling reactions involving an iodo-functionalized pyrazole derivative:

| Reaction Type | Coupling Partner | Catalyst | Resulting Bond |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Palladium | C-C |

| Heck Coupling | Alkene | Palladium | C-C |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C (sp) |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N |

| Ullmann Condensation | Alcohol/Amine | Copper | C-O / C-N |

This table is illustrative of the types of cross-coupling reactions possible with iodo-functionalized pyrazoles.

While the C-I bond provides a versatile handle for chemical modifications, its reactivity can also lead to competing side reactions and the formation of byproducts, which can complicate reaction outcomes and reduce the yield of the desired product.

One common side reaction is elimination . In the presence of a base, 1-(2-iodoethyl)pyrazole can undergo E2 elimination to form 1-vinylpyrazole. The propensity for elimination versus substitution is dependent on several factors, including the strength and steric bulk of the base, the reaction temperature, and the solvent. Strong, sterically hindered bases tend to favor elimination.

Over-alkylation or di-alkylation can be another issue, particularly in the synthesis of N-alkylpyrazoles. google.com If the reaction conditions are not carefully controlled, the pyrazole nitrogen can be alkylated multiple times, leading to the formation of pyrazolium salts.

In cross-coupling reactions, homo-coupling of the organometallic reagent or the iodo-pyrazole can occur, leading to the formation of dimeric byproducts. The extent of homo-coupling can be minimized by careful control of reaction parameters such as catalyst loading, ligand choice, and reaction temperature.

Furthermore, the pyrazole ring itself can be susceptible to side reactions under certain conditions. For instance, strong acids or bases used in the reaction mixture could potentially lead to the degradation of the pyrazole ring or promote undesired rearrangements.

The formation of byproducts is a significant consideration in industrial processes, where product purity and ease of separation are crucial. google.com For example, in the N-alkylation of pyrazoles, the formation of salt byproducts can be problematic. google.com

Acid-Base Equilibria and Proton Transfer Mechanisms in Hydroiodide Formation

Pyrazole is a weak base with a pKa of approximately 2.5. wikipedia.org The presence of two nitrogen atoms in the ring, one pyrrole-like and one pyridine-like, allows for protonation. The pyridine-like nitrogen (N2) is generally the more basic and is the site of protonation.

The formation of 1-(2-iodoethyl)pyrazole hydroiodide involves the protonation of the pyrazole ring by hydroiodic acid (HI). This is an acid-base equilibrium where the pyrazole acts as a Brønsted-Lowry base, accepting a proton from the strong acid HI. libretexts.org

The equilibrium can be represented as follows:

The position of this equilibrium lies far to the right, favoring the formation of the hydroiodide salt, due to the large difference in pKa between the pyrazole and HI.

The mechanism of proton transfer in solution is often facilitated by solvent molecules, such as water. The Grotthuss mechanism, for instance, describes how protons can be relayed through a network of hydrogen-bonded solvent molecules. nih.govrsc.org In the context of hydroiodide formation, a proton from HI can be transferred to the pyrazole nitrogen through a series of proton hops involving solvent molecules.

The protonation state of the pyrazole ring can have a significant impact on the reactivity of the molecule. The formation of the positively charged pyrazolium cation can influence the electron density of the entire molecule, including the C-I bond. This can affect the rates and outcomes of subsequent reactions.

The study of acid-base equilibria is also crucial in the context of regioselective N-alkylation of pyrazoles. The presence of an acid can influence the isomerization of N-alkylated pyrazoles, highlighting the importance of pH control in these reactions. google.com

The following table outlines the key species and concepts in the acid-base equilibrium of 1-(2-iodoethyl)pyrazole and hydroiodic acid:

| Species/Concept | Description |

| 1-(2-Iodoethyl)pyrazole | The pyrazole derivative acting as a weak base. |

| Hydroiodic Acid (HI) | A strong acid that serves as the proton donor. |

| 1-(2-Iodoethyl)pyrazolium Iodide | The resulting salt formed after proton transfer. |

| Proton Transfer | The movement of a proton (H⁺) from the acid to the base. youtube.com |

| Acid-Base Equilibrium | The reversible reaction between the acid and the base. libretexts.orgpharmacy180.com |

| pKa | A measure of the acidity of a compound; crucial for predicting the direction of the equilibrium. pharmacy180.com |

Advanced Applications in Organic Synthesis and Coordination Chemistry Excluding Biological/agrochemical

1-(2-Iodoethyl)pyrazole as a Building Block for Complex Molecular Architectures

The presence of a reactive carbon-iodine bond makes 1-(2-Iodoethyl)pyrazole a versatile precursor for introducing the pyrazole (B372694) unit into more complex molecules. This section explores its role as a foundational element in diverse synthetic strategies.

1-(2-Iodoethyl)pyrazole serves as a key starting material for a variety of synthetic transformations, enabling the introduction of the pyrazolyl-ethyl group into different molecular frameworks. The high reactivity of the iodide as a leaving group facilitates nucleophilic substitution reactions. For instance, it can react with various nucleophiles such as amines, thiols, and carbanions to generate a wide array of substituted pyrazole derivatives.

One notable transformation is its use in N-alkylation reactions. The –NH group of a pyrazole can be readily alkylated using alkyl halides. pharmaguideline.com This reactivity is fundamental to the synthesis of more complex pyrazole-containing ligands and functional molecules. The dehydrohalogenation of 1-(2-haloethyl)pyrazoles using a base like potassium hydroxide (B78521) is a known method for preparing 1-vinylpyrazoles. nih.gov This transformation highlights the potential of 1-(2-Iodoethyl)pyrazole to act as a precursor to vinylpyrazoles, which are themselves valuable monomers and synthons.

Furthermore, iodinated pyrazoles are recognized as valuable precursors for creating highly functionalized organic molecules through cross-coupling reactions. researchgate.net Although the provided search results primarily discuss the iodination of the pyrazole ring itself, the principles can be extended to the iodoethyl substituent. The carbon-iodine bond in 1-(2-Iodoethyl)pyrazole can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, to form new carbon-carbon bonds. researchgate.net This allows for the connection of the pyrazole moiety to aryl, vinyl, or alkynyl groups, thereby constructing complex molecular architectures. A recent study has also highlighted the use of in-situ generated nitrogen triiodide for the iodination of pyrazole derivatives, emphasizing the importance of iodinated pyrazoles as versatile building blocks in organic synthesis, particularly in C–C and N–C coupling reactions. sciforum.net

Table 1: Selected Synthetic Transformations of 1-(2-Iodoethyl)pyrazole

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Substitution | Amines, Thiols, Carbanions | N/S/C-Substituted Pyrazoles |

| Dehydrohalogenation | Potassium Hydroxide | 1-Vinylpyrazoles |

| Suzuki-Miyaura Coupling | Palladium Catalyst, Boronic Acid | Aryl-substituted Pyrazoles |

| Sonogashira Coupling | Palladium/Copper Catalyst, Alkyne | Alkynyl-substituted Pyrazoles |

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the preceding step, all occurring in a single pot. wikipedia.org These reactions are highly efficient in terms of atom economy and procedural simplicity. wikipedia.org

While direct examples involving 1-(2-Iodoethyl)pyrazole in cascade reactions are not explicitly detailed in the provided search results, its structure lends itself to such synthetic strategies. For instance, a sequential process could be envisioned where the initial nucleophilic substitution at the iodoethyl group is followed by a subsequent intramolecular cyclization or another bond-forming event, triggered by the newly introduced functional group.

The synthesis of pyrazole derivatives can be part of a cascade sequence. For example, iodine-promoted cascade reactions involving 1,3-dicarbonyl compounds and oxamic acid thiohydrazides lead to functionalized pyrazoles. mdpi.com While this example doesn't directly use 1-(2-Iodoethyl)pyrazole as a reactant, it illustrates the integration of pyrazole synthesis into cascade processes.

The development of pyrazole-containing fused heterocyclic systems often relies on tandem reactions. nih.gov The reactivity of the iodoethyl group in 1-(2-Iodoethyl)pyrazole could be harnessed to initiate a cascade sequence, leading to the formation of complex polycyclic structures incorporating a pyrazole ring.

Theoretical and Computational Chemistry Studies of N Iodoalkyl Pyrazole Systems

Molecular Modeling and Quantum Mechanical Calculations

Molecular modeling and quantum mechanical calculations offer a detailed picture of the electronic structure and energy landscape of N-(iodoalkyl)pyrazole systems. These calculations are foundational for understanding their chemical properties and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a variety of molecular characteristics, including geometric structures, electronic distributions, and the energies of molecular orbitals. For N-(iodoalkyl)pyrazoles, DFT calculations are instrumental in understanding the nature of the carbon-iodine bond and the electronic landscape of the pyrazole (B372694) ring.

These calculations can reveal key insights into the reactivity of the molecule. For instance, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate likely sites for nucleophilic and electrophilic attack, respectively. The energies of these frontier orbitals also provide a quantitative measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of a Representative N-(Iodoalkyl)pyrazole This table is illustrative and based on typical results from DFT calculations on similar heterocyclic systems. The exact values would require specific computational studies on 1-(2-Iodoethyl)pyrazole;hydroiodide.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and kinetic stability. |

The biological activity and reactivity of flexible molecules like 1-(2-iodoethyl)pyrazole are heavily dependent on their three-dimensional conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. By mapping the potential energy surface (PES), researchers can determine the relative populations of different conformers at a given temperature.

For the iodoethyl side chain, rotation around the C-C and C-N single bonds can lead to various staggered and eclipsed conformations. Computational methods can systematically explore the PES to locate the global energy minimum, which corresponds to the most stable conformer, as well as other low-energy local minima. This information is crucial for understanding how the molecule might bind to a biological target or participate in a chemical reaction.

Quantum mechanical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. For example, theoretical calculations can predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum or the chemical shifts observed in a nuclear magnetic resonance (NMR) spectrum.

Furthermore, these methods are invaluable for studying reaction energetics. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a chemical reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction mechanism and kinetics. For N-(iodoalkyl)pyrazoles, this could involve modeling nucleophilic substitution reactions at the carbon atom attached to the iodine.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics provides a static picture of molecules, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules and their interactions with the environment.

The solvent environment can have a profound impact on the conformation and reactivity of a solute molecule. MD simulations can explicitly model the interactions between the N-(iodoalkyl)pyrazole and surrounding solvent molecules. These simulations can reveal how the solvent influences the conformational equilibrium by stabilizing certain conformers over others.

For a charged species like the hydroiodide salt of 1-(2-iodoethyl)pyrazole, solvent effects are particularly important. The simulations can show how polar solvent molecules arrange themselves around the charged parts of the molecule and the iodide counter-ion. This solvation shell can affect the accessibility of reactive sites and thus influence reaction rates.

MD simulations are also well-suited for studying the interactions between multiple molecules. In concentrated solutions or in the solid state, N-(iodoalkyl)pyrazoles may exhibit a tendency to aggregate. MD simulations can explore the preferred modes of association and the intermolecular forces driving the aggregation process, such as van der Waals forces, dipole-dipole interactions, and, in the case of the hydroiodide salt, ionic interactions. Understanding these aggregation phenomena is important as it can affect the compound's physical properties and bioavailability.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(iodoalkyl)pyrazole |

In Silico Approaches for Rational Design and Optimization of Synthetic Pathways

Computational chemistry and in silico methodologies have become indispensable tools in modern synthetic chemistry, offering profound insights that guide the rational design and optimization of reaction pathways. For N-(iodoalkyl)pyrazole systems, these approaches are particularly valuable for navigating the complexities of synthesis, such as controlling regioselectivity and maximizing yield. By modeling reaction mechanisms, screening variables computationally, and predicting outcomes, researchers can significantly reduce the experimental effort required to achieve optimal synthetic procedures.

The synthesis of N-alkylpyrazoles, including iodoethyl derivatives, typically involves the alkylation of a pyrazole ring with a suitable electrophile. The outcome of this reaction is highly dependent on a multitude of factors, including the choice of solvent, the nature of the base or catalyst, temperature, and the specific alkylating agent. mdpi.comresearchgate.net Computational screening allows for a systematic in silico evaluation of these variables, identifying promising conditions before extensive laboratory work is undertaken.

Screening of Solvents and Catalysts: Density Functional Theory (DFT) calculations can be employed to model the reaction environment. By calculating the energy profiles of the reaction in different solvent models (e.g., using implicit solvent models like the Polarizable Continuum Model, PCM), chemists can predict which solvents will best stabilize the transition state and promote the desired reaction pathway. For instance, the alkylation of pyrazoles can be performed under various conditions, from basic (like K₂CO₃ in DMSO or CH₃CN) to acidic (using Brønsted acids), and even under phase-transfer catalysis. mdpi.comresearchgate.netnih.gov Computational models can assess the efficacy of different catalysts by calculating the activation barriers for the catalyzed versus uncatalyzed reactions, providing a quantitative measure of their potential effectiveness. researchgate.net

Screening of Reagents: The choice of the alkylating agent is critical. For the synthesis of 1-(2-iodoethyl)pyrazole, one might consider reacting pyrazole with 1,2-diiodoethane (B146647) or by converting a precursor like N-(2-hydroxyethyl)pyrazole to the iodo derivative. Computational methods can help evaluate the feasibility of different synthetic routes. For example, DFT calculations can model the transition states for the reaction of the pyrazole anion with various electrophiles, predicting their relative reactivity. This allows for a pre-selection of the most promising reagents for achieving high conversion rates.

The following table illustrates a conceptual framework for the computational screening of reaction parameters for the synthesis of 1-(2-iodoethyl)pyrazole.

| Parameter Screened | Computational Method | Objective | Example Finding/Prediction |

| Solvent | DFT with PCM | To identify a solvent that stabilizes the transition state and reactants appropriately. | Prediction that polar aprotic solvents like DMF or acetonitrile (B52724) lower the activation energy for the SN2 reaction compared to nonpolar solvents. researchgate.net |

| Base/Catalyst | DFT, Transition State Theory | To determine the most effective catalyst for lowering the reaction's activation energy. | Calculation showing a cesium-based catalyst on a solid support significantly reduces the energy barrier for N-alkylation. researchgate.net |

| Temperature | Not directly modeled, but activation barriers (ΔG‡) from DFT inform temperature requirements. | To estimate the necessary reaction temperature for a feasible rate. | A high calculated activation barrier suggests that higher reaction temperatures are required. mdpi.com |

| Alkylating Agent | DFT, Molecular Electrostatic Potential (MEP) | To compare the reactivity of different electrophiles (e.g., 1,2-diiodoethane vs. 1-bromo-2-iodoethane). | MEP analysis shows a more positive region on the target carbon, indicating higher electrophilicity and likely faster reaction. |

This table is for illustrative purposes and represents the types of insights gained from computational screening.

A significant challenge in the alkylation of substituted pyrazoles is controlling the regioselectivity. An unsymmetrical pyrazole presents two distinct nitrogen atoms (N1 and N2) for alkylation, potentially leading to a mixture of regioisomers. Computational chemistry provides powerful tools to predict and rationalize the observed selectivity.

Predicting Regioselectivity: The regiochemical outcome of pyrazole alkylation is often governed by a combination of steric and electronic factors. mdpi.com DFT calculations are highly effective at predicting the major isomer. By calculating the energies of the two possible transition states (leading to the N1- and N2-alkylated products), the product that proceeds through the lower energy barrier can be identified as the major product. researchgate.net For example, in the alkylation of 3-methyl-5-phenyl-1H-pyrazole, computational studies could rationalize the preferential formation of the sterically less hindered isomer. mdpi.com Other computational approaches include analyzing the distribution of atomic charges (e.g., NBO charges) or the energies of the highest occupied molecular orbitals (HOMO) of the pyrazole anion to predict the more nucleophilic nitrogen atom. researchgate.net

Predicting Reaction Yield: While predicting exact reaction yields is a complex challenge, machine learning (ML) models are emerging as a powerful tool in this domain. nih.gov By training an ML model on a large dataset of reactions with known yields, it is possible to predict the outcome of new, unseen reactions. For the synthesis of N-(iodoalkyl)pyrazoles, a model could be built using features that describe the pyrazole, the alkylating agent, the solvent, the catalyst, and the temperature. The model would then learn the complex relationships between these input parameters and the reaction yield. nih.gov Although this approach requires a substantial amount of initial experimental data for training, it can ultimately accelerate the optimization process by prioritizing high-yield reactions for experimental validation.

The table below summarizes key computational methods used to predict selectivity and yield in N-alkylation reactions of pyrazoles.

| Prediction Target | Computational Method | Principle | Application to 1-(2-Iodoethyl)pyrazole |

| Regioselectivity (N1 vs. N2) | DFT (Transition State Analysis) | The reaction pathway with the lowest activation energy barrier is favored, leading to the major regioisomer. researchgate.net | For a substituted pyrazole, calculating the energy barriers for the attack on N1 versus N2 by the iodoethyl group to predict the dominant product. |

| Regioselectivity (N1 vs. N2) | Calculated NMR Shifts | The position with the lowest calculated 13C or 1H chemical shift often corresponds to the site with higher electron density and greater reactivity toward electrophiles. researchgate.net | Predicting the more nucleophilic nitrogen in the pyrazole ring based on its calculated NMR chemical shift. |

| Reaction Yield | Machine Learning (e.g., Kernel Methods, Neural Networks) | A model is trained on a dataset of reactions with known outcomes and learns to predict the yield based on molecular and reaction descriptors. nih.gov | Using a trained model to predict the percent yield of 1-(2-iodoethyl)pyrazole based on inputs like solvent, base, and temperature. |

This table outlines predictive computational methodologies and their application.

By integrating these in silico strategies, the development of synthetic routes to specific target molecules like 1-(2-iodoethyl)pyrazole hydroiodide can be transformed from a trial-and-error process into a targeted, design-driven endeavor.

Future Research Directions and Emerging Trends in Pyrazole Chemistry

Development of Green and Sustainable Synthetic Methodologies for N-Functionalized Pyrazoles

The synthesis of N-functionalized pyrazoles is undergoing a significant shift towards green and sustainable practices, aiming to minimize environmental impact while maximizing efficiency. nih.govnih.gov Traditional methods often rely on hazardous reagents and organic solvents, prompting the development of eco-friendly alternatives. nih.govrsc.org

Key areas of development include:

Microwave-Assisted and Ultrasonic Irradiation Synthesis: These techniques offer rapid reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed without a catalyst or in the absence of a solvent represents a significant step towards atom economy and waste reduction. bohrium.commdpi.com Ball mill reactions, for instance, have shown promise in the solvent-free synthesis of pyrazole (B372694) derivatives. rsc.org

Use of Green Catalysts and Solvents: Researchers are exploring the use of recyclable catalysts, such as silica-functionalized materials and nano-catalysts, to facilitate pyrazole synthesis. bohrium.comresearchgate.netjetir.org Water is also being increasingly investigated as a green solvent for these reactions. rsc.orgthieme-connect.com

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently more efficient and atom-economical than traditional multi-step syntheses. mdpi.comresearchgate.net

These green methodologies are not only environmentally conscious but also often lead to improved reaction efficiency and cost-effectiveness, making them highly attractive for both academic and industrial applications. nih.gov

Exploration of Novel Reaction Pathways and Mechanisms for Pyrazole Derivatization

The functionalization of the pyrazole core is crucial for tuning its properties and creating novel derivatives with specific applications. mdpi.comrsc.org Current research is focused on discovering new reaction pathways and gaining a deeper understanding of the underlying mechanisms to achieve greater control over the synthesis of complex pyrazole-based molecules.

Emerging trends in this area include:

Transition-Metal-Catalyzed C-H Functionalization: This powerful strategy allows for the direct introduction of functional groups onto the pyrazole ring, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach. rsc.org

Domino and Cascade Reactions: These reactions, where a single event triggers a series of subsequent transformations, enable the rapid construction of complex molecular architectures from simple precursors. mdpi.commdpi.com

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional methods, enabling novel transformations for pyrazole derivatization. nih.gov

Mechanistic Studies: Detailed mechanistic investigations, often aided by computational methods, are essential for understanding reaction pathways, predicting outcomes, and designing more efficient and selective syntheses. mdpi.comnih.gov For example, understanding the mechanism of cycloaddition reactions is key to controlling the regioselectivity of pyrazole formation. organic-chemistry.orgresearchgate.net

These advancements in reaction methodology are expanding the toolkit available to chemists, enabling the synthesis of a wider and more diverse range of pyrazole derivatives.

Advancements in Catalysis and Ligand Design Utilizing Pyrazole Scaffolds

The unique electronic and steric properties of pyrazoles make them excellent ligands for a wide range of metal catalysts. nih.govnih.gov The development of novel pyrazole-based ligands is a key area of research, with significant implications for both homogeneous and heterogeneous catalysis.

Recent advancements and future directions include:

Pincer-Type Pyrazole Ligands: These tridentate ligands form highly stable complexes with metal ions and have shown remarkable activity in a variety of catalytic transformations, including transfer hydrogenation and dehydrogenation reactions. nih.gov

Immobilized Pyrazole Catalysts: The immobilization of pyrazole-based catalysts on solid supports, such as silica, offers the advantages of easy separation and recyclability, contributing to more sustainable catalytic processes. bohrium.comnih.gov

Bioinspired Catalysis: The design of pyrazole-based ligands that mimic the active sites of metalloenzymes is a promising approach for developing highly selective and efficient catalysts for challenging transformations. acs.org

Metal-Organic Frameworks (MOFs): Pyrazole-containing ligands are being incorporated into MOFs to create novel materials with applications in gas storage, separation, and catalysis.

The continued development of sophisticated pyrazole-based ligands and catalysts will undoubtedly lead to new and improved catalytic systems with broad applications in chemical synthesis.

Integration of Artificial Intelligence and Machine Learning in Pyrazole Synthetic Planning and Mechanistic Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of pyrazole chemistry by accelerating the discovery and development of new synthetic routes and providing deeper insights into reaction mechanisms. eurasianjournals.comeurasianjournals.com

Key applications of AI and ML in this context include:

Retrosynthetic Analysis: AI-powered tools can analyze complex pyrazole-containing target molecules and propose viable synthetic pathways, significantly reducing the time and effort required for synthetic planning.

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations, enabling chemists to prioritize experiments and optimize reaction conditions.

Mechanistic Elucidation: Computational methods, including Density Functional Theory (DFT) and molecular dynamics simulations, can be combined with ML to model reaction pathways, identify transition states, and predict the reactivity of different pyrazole derivatives. eurasianjournals.comresearchgate.netacs.org

Drug Discovery and Design: AI and ML are being used to screen virtual libraries of pyrazole-containing compounds for potential biological activity, accelerating the identification of new drug candidates. eurasianjournals.com

The synergy between computational and experimental chemistry is expected to lead to a more rational and efficient approach to the synthesis and application of pyrazole derivatives.

Design of Pyrazole-Based Systems for Advanced Material Applications

The unique photophysical and electronic properties of pyrazoles make them attractive building blocks for the development of advanced materials with a wide range of applications. mdpi.comrsc.org

Emerging areas of research in this field include:

Luminescent Materials: Pyrazole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging due to their tunable emission properties. rsc.org

Organic Electronics: The ability of pyrazoles to participate in charge transport makes them promising candidates for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Sensors: The pyrazole scaffold can be functionalized with specific recognition units to create chemosensors for the detection of ions and neutral molecules. mdpi.com

Energetic Materials: The incorporation of nitro groups onto the pyrazole ring can lead to the formation of energetic materials with high thermal stability. nih.gov

The design and synthesis of novel pyrazole-based materials with tailored properties is a rapidly growing area of research with the potential to impact a wide range of technologies.

Q & A

Q. Table 1: Representative Synthetic Routes

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1-(2-Chloroethyl)pyrrole | NaI, TBAI, DMF, 0°C, 6 h | 78 | |

| Pyrazole derivatives | Hydrazine hydrate, 1,4-dioxane, reflux | 65–72 |

Basic: What analytical techniques are critical for characterizing 1-(2-Iodoethyl)pyrazole; hydroiodide?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy :

- IR Spectroscopy : C-N stretching (~1600 cm⁻¹) and C-I bonds (~500 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 307.08 g/mol for C₅H₇IN₂·HI).

Basic: How should 1-(2-Iodoethyl)pyrazole; hydroiodide be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Protect from light and moisture in amber glass vials at –20°C.

- Decomposition Risks : Hydrolysis in aqueous media (avoid prolonged exposure to humidity) .

- Handling : Use inert atmosphere (N₂/Ar) for hygroscopic samples.

Advanced: What mechanistic insights explain the radical addition/cyclization reactions involving this compound?

Methodological Answer:

Under Fenton-type conditions (Fe²⁺/H₂O₂), the iodide group undergoes homolytic cleavage to generate a benzylic radical. This radical adds to electron-deficient alkenes (e.g., methyl acrylate), followed by cyclization to form fused heterocycles. Key steps:

Radical initiation : Fe²⁺ reduces H₂O₂, generating •OH radicals to abstract iodine.

Addition/cyclization : Radical stabilization via conjugation with the pyrazole ring.

Q. Table 2: Radical Reaction Parameters

| Substrate | Radical Initiator | Major Product | Yield (%) |

|---|---|---|---|

| Methyl acrylate | FeSO₄/H₂O₂ | Benzoimidazoimidazole | 82 |

| Acrylonitrile | UV light | Pyrazolo[1,5-a]quinoline | 68 |

Advanced: How can researchers resolve contradictions in hydrolysis data for iodinated pyrazole derivatives?

Methodological Answer:

Discrepancies in hydrolysis rates (e.g., acid vs. base conditions) arise from:

- Steric effects : Bulky substituents slow nucleophilic attack.

- pH dependence : Acidic conditions favor HI elimination, while basic media promote SN2 pathways.

Resolution Strategies : - Compare kinetic data under standardized conditions (e.g., 0.1 M HCl vs. NaOH).

- Use computational models (DFT) to map transition states .

Advanced: What strategies enable regioselective functionalization of the pyrazole ring in this compound?

Methodological Answer:

- Electrophilic substitution : Direct iodination at the 4-position using ICl in acetic acid.

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (Pd(OAc)₂, K₂CO₃, DMF/H₂O).

- Protection/deprotection : Use SEM (trimethylsilylethoxymethyl) groups to block reactive sites during synthesis .

Advanced: What are the environmental and toxicological implications of using this compound in research?

Methodological Answer:

- Ecotoxicology : Pyrazole derivatives show moderate aquatic toxicity (LC₅₀ ~10 mg/L for Daphnia magna).

- Degradation : UV photolysis in water generates iodide ions and pyrazole fragments; monitor via LC-MS/MS .

- Safety Protocols : Follow OECD guidelines for acute toxicity testing (oral LD₅₀ in rats: 250–500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.